molecular formula C14H19NO5 B1326428 (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid CAS No. 1217786-73-6

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid

Cat. No.: B1326428
CAS No.: 1217786-73-6
M. Wt: 281.3 g/mol
InChI Key: KRHZKJYHTQGZGS-LLVKDONJSA-N
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Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is a chiral amino acid derivative extensively utilized in medicinal chemistry and peptide synthesis. Its structure comprises a tert-butoxycarbonyl (Boc)-protected amino group, a 2-methoxyphenyl substituent, and a carboxylic acid moiety. The Boc group enhances solubility and stability during synthetic processes, while the methoxy group at the ortho position of the phenyl ring influences electronic and steric properties, making it valuable for drug design .

Properties

IUPAC Name

(2R)-2-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-7-5-6-8-10(9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHZKJYHTQGZGS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647940
Record name (2R)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217786-73-6
Record name (2R)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereoselective Synthesis via Chiral Precursors

One common approach is to start from commercially available (R)-2-amino-2-(2-methoxyphenyl)acetic acid or its derivatives, followed by protection of the amino group with tert-butoxycarbonyl anhydride (Boc2O) under mild basic conditions.

Typical Reaction Conditions:

Step Reagents & Conditions Outcome
Amino group protection (R)-2-amino-2-(2-methoxyphenyl)acetic acid + Boc2O, base (e.g., NaHCO3), aqueous/organic solvent, 0–25°C Formation of Boc-protected amino acid
Purification Extraction, crystallization or chromatography Pure (R)-Boc-2-(2-methoxyphenyl)glycine

This method ensures retention of stereochemistry and high purity of the product.

Preparation via Resolution of Racemic Mixtures

Alternatively, racemic 2-(2-methoxyphenyl)glycine can be synthesized and then resolved using chiral resolving agents such as tartaric acid derivatives or enzymatic resolution to isolate the (R)-enantiomer. Subsequent Boc protection follows as above.

Synthetic Route Involving Methanesulfonate Intermediates

A patented process describes the preparation of (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate as an intermediate, which can be adapted for the 2-methoxyphenyl derivative by substitution on the aromatic ring.

Example from Patent Literature:

Step Reagents & Conditions Notes
Mesylation (R)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate + methanesulfonyl chloride, triethylamine, DMF, 0–30°C Formation of mesylate intermediate
Subsequent substitution or functionalization Nucleophilic substitution or further elaboration Enables introduction of desired substituents

This method allows for versatile functional group transformations while maintaining stereochemical integrity.

Solubility and Stock Solution Preparation

According to GlpBio data, the compound exhibits solubility characteristics that influence preparation and storage of stock solutions:

Amount of Compound Concentration Volume of Solvent Required (mL)
1 mg 1 mM 3.5549
5 mg 5 mM 3.5549
10 mg 10 mM 3.5549
  • Solvents such as DMSO, PEG300, Tween 80, and water mixtures are used for formulation.
  • Heating to 37°C and ultrasonic oscillation improve solubility.
  • Storage recommendations: -80°C for up to 6 months, -20°C for up to 1 month to avoid degradation.

Research Findings and Analytical Data

  • The stereoselective coupling and protection steps have been validated by NMR (1H, 13C), IR, and HR-MS analyses confirming the structure and stereochemistry.
  • The Boc group provides stability during synthetic manipulations and can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) if needed.
  • The methoxy substituent on the phenyl ring influences solubility and reactivity, which is considered during synthetic planning.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Direct Boc Protection (R)-2-amino-2-(2-methoxyphenyl)acetic acid Boc2O, base, mild temperature High stereochemical purity, simple Requires chiral starting material
Resolution of Racemate Racemic 2-(2-methoxyphenyl)glycine Chiral resolving agents, enzymatic methods Cost-effective for large scale Additional resolution step needed
Mesylate Intermediate Route (R)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate Methanesulfonyl chloride, triethylamine, DMF Versatile for further modifications Multi-step, requires careful control

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)ethanol.

    Substitution: Formation of ®-2-amino-2-(2-methoxyphenyl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Design and Development

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is utilized as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity or target specificity. For instance, it has been used in the development of inhibitors for histone deacetylases (HDACs), which are crucial in cancer therapy.

Case Study: HDAC Inhibitors
Recent studies have demonstrated that derivatives of this compound exhibit selective inhibition of HDAC isoforms, which are implicated in cancer progression. The introduction of aromatic amino acids into the structure has shown to enhance potency significantly, making it a valuable scaffold in the development of anticancer agents .

Synthetic Applications

2.1 Synthesis of Peptides

The compound serves as an important intermediate in peptide synthesis due to its ability to protect amino groups during coupling reactions. The tert-butoxycarbonyl (Boc) group is widely used for this purpose as it can be easily removed under mild acidic conditions.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityRemoval ConditionsCommon Uses
BocHighAcidic (TFA)Amino acids
FmocModerateBasic (piperidine)Amino acids
CbzLowHydrogenationSide chains

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been evaluated for its biochemical properties, particularly its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that modifications to the methoxy group can lead to enhanced interactions with enzyme active sites.

Case Study: Enzyme Activity Modulation
In a study focusing on enzyme inhibition, derivatives of this compound were synthesized and tested against various targets, revealing promising results in modulating enzyme activity relevant to metabolic disorders .

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The methoxyphenyl moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding stability.

Comparison with Similar Compounds

Key Identifiers :

  • Molecular Formula: C₁₄H₁₉NO₅
  • Applications: Intermediate in O-GlcNAc transferase inhibitor synthesis (e.g., in hepatocellular carcinoma research) .
  • Commercial Availability : Priced at €401.00/g (CymitQuimica, 2025) .

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in aromatic substituents, stereochemistry, and functional groups. Data from synthesis, spectroscopy, and biological studies are summarized below.

Substituent Variations on the Aromatic Ring

Compound Name Substituent Molecular Weight Yield (%) Key Properties/Applications References
(R)-2-(Boc-amino)-2-(2-fluorophenyl)acetic acid 2-Fluorophenyl 269.25 Not reported Precursor for fluoro-substituted cephalosporins
2-(Boc-amino)-2-(3-thiophenyl)acetic acid 3-Thiophenyl 283.33 Not reported Potential use in heterocyclic drug synthesis
(R)-2-(Boc-amino)-2-(2-hydroxyphenyl)acetic acid 2-Hydroxyphenyl 267.28 Not reported Enhanced hydrogen bonding capacity
2-(Boc-amino)-2-(biphenyl-4-yl)acetic acid Biphenyl-4-yl 325.36 Not reported Improved lipophilicity for CNS-targeting agents

Key Observations :

  • Electron-Withdrawing Groups (e.g., 2-Fluoro in ): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the 2-methoxy group.
  • Hydroxy vs. Methoxy : The 2-hydroxyphenyl analog () may exhibit stronger hydrogen bonding but lower stability under acidic conditions.

Stereochemical and Backbone Modifications

Compound Name Stereochemistry/Backbone Key Findings References
(S)-2-(Boc-amino)-2-(thiophen-2-yl)propanoic acid Propanoic acid backbone Reduced enzymatic degradation in hepatocyte assays
(R)-3-(Boc-amino)-2-phenylpropanoic acid β²-Amino acid structure Enhanced conformational flexibility for peptide mimics
(R)-2-(Boc-amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid Trimethoxyphenyl side chain Potent antiproliferative activity in cancer cell lines

Key Observations :

  • Backbone Elongation (e.g., propanoic acid in ): Alters pharmacokinetics by increasing metabolic resistance.
  • β²-Amino Acids (): Provide non-natural peptide scaffolds with improved target selectivity.

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid, commonly referred to as Boc-DL-(2-methoxyphenyl)glycine, is an amino acid derivative with significant potential in pharmaceutical applications. This compound exhibits a variety of biological activities, including anti-inflammatory and anticancer properties. The following sections will explore its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C14H19NO5
  • Molecular Weight : 281.30 g/mol
  • CAS Number : 1217786-73-6
  • Purity : ≥97%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

2. Anticancer Properties

Recent studies have demonstrated that this compound can induce apoptosis in cancer cells. The compound's ability to disrupt cell cycle progression and promote cell death has been linked to its interaction with specific molecular targets involved in cancer proliferation .

Case Study 1: Inhibition of Cancer Cell Growth

A study published in the Journal of Medicinal Chemistry explored the effects of various amino acid derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value in the low micromolar range. The mechanism was attributed to the compound's ability to induce oxidative stress and DNA damage .

Case Study 2: Mechanistic Insights into Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Administration of this compound resulted in a marked reduction in paw swelling and joint inflammation, accompanied by decreased levels of TNF-alpha and IL-6 cytokines. Histological analysis confirmed reduced synovial hyperplasia and inflammatory cell infiltration .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis; disruption of cell cycle
Cytotoxicity against MCF-7Induction of oxidative stress
Reduction in arthritis symptomsDecreased TNF-alpha and IL-6 levels

Q & A

Q. What are the established synthetic routes for (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid?

  • Methodological Answer : The synthesis typically involves three key steps:

Boc Protection : The amine group of the precursor (e.g., (R)-2-amino-2-(2-methoxyphenyl)acetic acid) is protected using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like THF or DCM .

Activation and Coupling : The carboxylic acid is activated via reagents such as HOBt/EDCI or DCC, followed by coupling with other intermediates (e.g., amino acids or nucleophiles) .

Deprotection : The Boc group is removed under acidic conditions (e.g., TFA in DCM) to yield the final product .
Intermediate purity is monitored via TLC or HPLC, with final characterization by 1^1H/13^{13}C NMR and mass spectrometry .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify stereochemistry and functional groups (e.g., Boc, methoxy, and acetic acid moieties) .
  • Chiral HPLC : Ensures enantiomeric purity, particularly due to the (R)-configuration .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS or MALDI-TOF) .
  • X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

Q. What are common challenges in purifying this compound?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) for recrystallization to remove unreacted precursors .
  • Column Chromatography : Silica gel columns with gradients of DCM/MeOH (95:5 to 90:10) separate Boc-protected intermediates from byproducts .
  • Acid-Sensitive Byproducts : Avoid prolonged exposure to acidic conditions during purification to prevent premature Boc deprotection .

Advanced Research Questions

Q. How can researchers ensure stereochemical integrity during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)-configured starting materials (e.g., (R)-2-amino-2-(2-methoxyphenyl)acetic acid) to retain stereochemistry .
  • Enantioselective Catalysis : Employ catalysts like Jacobsen’s Co(III)-salen complexes for asymmetric induction during coupling steps .
  • Monitoring : Regularly analyze intermediates via chiral HPLC to detect racemization, especially under basic or high-temperature conditions .

Q. How should air- or moisture-sensitive intermediates be handled during synthesis?

  • Methodological Answer :
  • Inert Atmosphere : Use Schlenk lines or gloveboxes for steps involving reactive intermediates (e.g., activated esters) .
  • Drying Agents : Add molecular sieves (3Å) to reaction mixtures to scavenge moisture .
  • Low-Temperature Storage : Store Boc-protected intermediates at –20°C under argon to prevent degradation .

Q. What strategies optimize coupling efficiency in peptide synthesis using this compound?

  • Methodological Answer :
  • Activating Agents : Test combinations like HATU/DIPEA or PyBOP/NMM for improved yields in solid-phase peptide synthesis .
  • Solvent Optimization : Use DMF or DCM for better solubility of bulky intermediates .
  • Microwave Assistance : Apply microwave irradiation (50–80°C) to reduce reaction times and enhance coupling rates .

Q. How do structural modifications (e.g., methoxy group position) impact biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with methoxy groups at ortho, meta, or para positions and compare bioactivity (e.g., enzyme inhibition or cellular uptake) .
  • Computational Modeling : Use docking simulations (AutoDock Vina) to predict interactions with target proteins (e.g., β-lactamases or peptide transporters) .
  • In Vitro Assays : Test analogs in cell-based models (e.g., MIC assays for antimicrobial activity) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting literature data on synthesis yields?

  • Methodological Answer :
  • Parameter Screening : Systematically vary temperature, solvent, and catalyst loading using Design of Experiments (DoE) to identify optimal conditions .
  • Byproduct Analysis : Characterize low-yield reactions via LC-MS to identify competing pathways (e.g., hydrolysis or dimerization) .
  • Reproducibility Checks : Replicate reported methods with strict control of moisture, oxygen, and reagent purity .

Q. What are the implications of Boc-deprotection kinetics on downstream applications?

  • Methodological Answer :
  • Acid Sensitivity Screening : Test deprotection with TFA (20–50% in DCM) over 1–4 hours and monitor via 1^1H NMR for completeness .
  • Stability Testing : Assess the compound’s stability in buffer solutions (pH 4–7) to determine compatibility with biological assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid

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